molecular formula C4H4BrN B8086647 3-Bromo-2-methylacrylonitrile

3-Bromo-2-methylacrylonitrile

Cat. No.: B8086647
M. Wt: 145.99 g/mol
InChI Key: VAVDVRKEPBGVMB-DUXPYHPUSA-N
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Description

3-Bromo-2-methylacrylonitrile is an organic compound with the molecular formula BrCH=C(CH3)CN. It is a versatile chemical used in various scientific and industrial applications. This compound exists as a mixture of cis and trans isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylacrylonitrile can be synthesized through the bromination of 2-methylacrylonitrile. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylacrylonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction: Primary amines and other reduced derivatives.

  • Substitution: Hydroxylated or aminated compounds.

Scientific Research Applications

3-Bromo-2-methylacrylonitrile is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is utilized in the synthesis of pharmaceuticals and drug intermediates.

  • Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-methylacrylonitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic addition followed by further oxidation steps. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • 2-Bromopropionitrile

  • 3-Bromopropionitrile

  • 4-Bromobutyronitrile

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Properties

IUPAC Name

(E)-3-bromo-2-methylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDVRKEPBGVMB-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150163-13-6
Record name 3-Bromo-2-methylacrylonitrile, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-methylacrylonitrile
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3-Bromo-2-methylacrylonitrile
Reactant of Route 3
3-Bromo-2-methylacrylonitrile
Reactant of Route 4
3-Bromo-2-methylacrylonitrile

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